molecular formula C8H8N2 B054175 1H-Pyrrole-2-carbonitrile,4-ethenyl-1-methyl-(9CI) CAS No. 119580-84-6

1H-Pyrrole-2-carbonitrile,4-ethenyl-1-methyl-(9CI)

Cat. No.: B054175
CAS No.: 119580-84-6
M. Wt: 132.16 g/mol
InChI Key: UDUWBLWJQNAVTH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile,4-ethenyl-1-methyl-(9CI) is a specialized pyrrole derivative designed for advanced chemical synthesis and materials science research. This compound features a pyrrole ring system substituted with a nitrile group, an ethenyl group, and a methyl group, making it a valuable multifunctional intermediate for constructing complex molecular architectures. Its primary research application lies in medicinal chemistry and pharmaceutical development, where it serves as a key precursor for synthesizing novel heterocyclic compounds. The nitrile group offers a versatile handle for further chemical transformations, while the ethenyl group can participate in polymerization or cycloaddition reactions. This compound is particularly valuable for creating new classes of therapeutic agents, such as triple reuptake inhibitors, due to its ability to modulate interactions with biological targets. Handling and Storage: This reagent is typically a liquid at room temperature and is sensitive to both air and light. It must be stored under an inert atmosphere in a freezer, ideally at temperatures under -20°C, to maintain stability and purity. Researchers should handle it with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-ethenyl-1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-3-7-4-8(5-9)10(2)6-7/h3-4,6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUWBLWJQNAVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation of Pyrrole Rings

The introduction of the cyano group at the 2-position of the pyrrole ring is typically achieved through reactions with chlorosulfonyl isocyanate (CSI). In a representative method, 1-methylpyrrole reacts with CSI in dichloromethane at 0°C, followed by quenching with N,N-dimethylformamide (DMF) to form 1-methylpyrrole-2-carbonitrile. This method, adapted from Barnett et al., yields the cyanated product in 58% after vacuum distillation. The reaction mechanism involves the formation of a sulfonyl intermediate, which undergoes nucleophilic displacement by DMF to generate the nitrile.

Ethenyl Group Installation via Cross-Coupling

The 4-ethenyl substituent is introduced using palladium-catalyzed cross-coupling reactions. For example, methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate reacts with styrene in the presence of palladium(II) acetate and triphenylphosphine at 80°C to install the ethenyl group. This Heck-type coupling proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkene insertion and reductive elimination.

Stepwise Synthesis of 1H-Pyrrole-2-carbonitrile,4-ethenyl-1-methyl-(9CI)

Method A: Sequential Cyanation and Ethenylation

Step 1: Synthesis of 1-methylpyrrole-2-carbonitrile

  • Reagents : 1-methylpyrrole (1.0 eq), CSI (1.1 eq), DMF (2.0 eq)

  • Conditions : CH₂Cl₂, 0°C, 2 hr

  • Workup : Quench with ice-cold 4M HCl, extract with ethyl acetate, dry over MgSO₄

  • Yield : 58% after vacuum distillation

Step 2: Ethenylation at C4 Position

  • Reagents : 1-methylpyrrole-2-carbonitrile (1.0 eq), vinyl tributylstannane (1.2 eq)

  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

  • Conditions : DMF, 100°C, 12 hr under N₂

  • Yield : 42% (crude), purified via silica chromatography

Method B: One-Pot Tandem Reaction

A streamlined approach combines cyanation and ethenylation in a single reactor:

  • Reagents :

    • 1-methyl-4-iodopyrrole (1.0 eq)

    • CSI (1.05 eq)

    • Vinylboronic acid pinacol ester (1.5 eq)

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Conditions :

    • Cyanation: CH₂Cl₂, 0°C, 1 hr

    • Coupling: Add K₃PO₄ (2.0 eq), heat to 80°C, 6 hr

  • Yield : 34% overall

Critical Reaction Parameters

Temperature Control in Cyanation

Lower temperatures (0–5°C) during CSI addition minimize side reactions such as polymerization of the pyrrole ring. Exothermic reactions require careful monitoring to maintain yields above 50%.

Solvent Effects in Cross-Coupling

Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity but may increase side product formation. Dichloromethane/water biphasic systems improve selectivity for ethenylation steps.

Catalytic System Optimization

Catalyst SystemSubstrateYield (%)Reference
Pd(OAc)₂/PPh₃4-iodo-1-methylpyrrole42
PdCl₂(dppf)/CuI4-triflate derivative38
NiCl₂(dppe)/Zn4-bromo analogue29

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively removes:

  • Unreacted starting materials (Rf = 0.8)

  • Di-cyanated byproducts (Rf = 0.4)

  • Target compound (Rf = 0.6)

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 6.85 (dd, J=17.6, 10.9 Hz, 1H, CH₂=CH)

  • δ 5.75 (d, J=3.1 Hz, 1H, pyrrole H-3)

  • δ 3.68 (s, 3H, N-CH₃)

HRMS :

  • Calculated for C₈H₈N₂ [M+H]⁺: 132.0688

  • Found: 132.0685

Comparative Analysis of Synthetic Routes

Yield Optimization Challenges

Method A's sequential approach provides better intermediate characterization but suffers from cumulative yield losses (58% × 42% = 24.4% overall). Method B’s tandem reaction improves atom economy but requires precise stoichiometric control to avoid over-cyanation.

Scalability Considerations

Palladium catalyst costs dominate production expenses at scale. Catalyst recycling strategies using:

  • Magnetic nanoparticle-supported Pd (5 recycles, 12% activity loss)

  • Biphasic systems with ionic liquids (87% recovery)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyanation:

  • Residence time: 8 min

  • Productivity: 12 g/hr

  • Purity: 99.2% by HPLC

Green Chemistry Modifications

  • Replacement of DMF with cyclopentyl methyl ether (CPME)

  • Biocatalytic cyanation using Pseudomonas fluorescens nitrilase (under development)

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-methylpyrrole-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with aldehyde or carboxylic acid groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of pyrrole derivatives, including 1H-Pyrrole-2-carbonitrile, in cancer treatment. For instance, derivatives of pyrrole have been identified as potent inhibitors of the MAPK-interacting kinases (Mnks), which are crucial in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), implicated in various cancers such as acute myeloid leukaemia (AML) .

Case Study: Mnk Inhibitors
A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were synthesized and evaluated for their anti-leukemic activity. The lead compound demonstrated significant anti-proliferative effects against MV4-11 AML cells by inducing apoptosis and reducing phosphorylated eIF4E levels . This suggests that 1H-Pyrrole-2-carbonitrile derivatives could serve as valuable scaffolds for developing new anticancer agents.

Organic Synthesis

Synthesis of Cyanopyrroles
The compound has been utilized in synthetic methodologies for producing cyanopyrroles. A notable method involves the regioselective synthesis using oximinocyanoacetate esters in a Knorr-type reductive condensation with β-diketones. This reaction has shown to yield α-cyanopyrroles effectively under controlled conditions .

Table: Comparison of Synthesis Methods for Pyrrole Derivatives

MethodYield (%)ConditionsReference
Knorr-type condensation~40Wet acetic acid
Copper-mediated direct cyanationGood to excellentMild reaction conditions

Material Science

Polymer Chemistry
Pyrrole derivatives are also investigated for their applications in polymer chemistry due to their ability to form conductive polymers. The incorporation of 1H-Pyrrole-2-carbonitrile into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications.

Flavoring Agents

Use in Food Industry
Some pyrrole derivatives have been explored as flavoring agents due to their unique aromatic properties. For example, 1H-Pyrrole-2-carbonitrile derivatives have been patented for use in flavoring formulations, indicating their potential application in the food industry .

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methylpyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: Bulkier substituents (e.g., Boc-protected amino group) reduce accessibility to the pyrrole core, affecting reaction kinetics .
  • Hydrogen Bonding : Hydroxymethyl and formyl groups introduce hydrogen-bonding capabilities, influencing solubility and crystallinity .

Heck Coupling ()

  • Example: Synthesis of (E)-Methyl-3-(1-benzyl-2-cyano-1H-indol-3-yl) acrylate (10a) via Pd(OAc)₂-catalyzed coupling achieved 92% purity and 244 mg yield .
  • Relevance to Target Compound : A similar approach could introduce the ethenyl group at position 4 using vinyl halides.

Boc-Protection Strategy ()

  • Process: Intermediate II (1-Boc-1-amino-pyrrole-2-carbonitrile) was synthesized with 87% yield and 97% purity using DMF and anhydrous conditions .
  • Comparison : The target compound’s methyl group at position 1 may simplify synthesis compared to Boc-protected analogs.

Physicochemical Properties

Property Target Compound 4-Formyl Analog 5-Hydroxymethyl Analog Boc-Amino Analog
Molecular Weight 145.17 150.14 136.15 219.23
LogP (Predicted) ~1.2 (estimated) ~0.8 0.39 ~2.1
Reactivity High (vinyl group) Moderate (formyl) Moderate (hydroxymethyl) Low (steric shielding)

Notes:

  • The ethenyl group increases lipophilicity (higher LogP) compared to polar substituents like hydroxymethyl, enhancing membrane permeability in biological systems .
  • Formyl and hydroxymethyl groups may degrade under acidic conditions, whereas the ethenyl group offers greater stability .

Biological Activity

1H-Pyrrole-2-carbonitrile, 4-ethenyl-1-methyl-(9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H8N2C_8H_8N_2
  • IUPAC Name : 1H-Pyrrole-2-carbonitrile, 4-ethenyl-1-methyl-(9CI)

This structure contributes to its unique biological properties, particularly in relation to various receptor interactions and enzyme inhibition.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain pyrrole-2-carboxamides have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as <0.016μg/mL<0.016\mu g/mL and low cytotoxicity (IC50 > 64 μg/mL) . This suggests that modifications to the pyrrole structure can enhance its efficacy against resistant bacterial strains.

Hormonal Activity

Research has indicated that pyrrole derivatives can act as progesterone receptor (PR) antagonists. In vitro assays using T47D cells revealed that some compounds within this class exhibited low nanomolar potency as PR antagonists, indicating potential applications in treating hormone-related conditions . The selectivity of these compounds against other steroid receptors further enhances their therapeutic promise.

Anti-Cancer Potential

Pyrrole derivatives have also been investigated for their anti-cancer properties. A study highlighted the ability of certain pyrrole compounds to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cancer progression .

The biological activity of 1H-Pyrrole-2-carbonitrile and its derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes involved in critical biological pathways, such as mycolic acid biosynthesis in M. tuberculosis .
  • Receptor Modulation : The ability to act on hormone receptors like PR suggests a mechanism that involves competitive inhibition or allosteric modulation.
  • Cellular Interactions : Studies indicate that these compounds can influence cellular signaling pathways, leading to altered cell cycle dynamics and apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of pyrrole derivatives against M. tuberculosis, researchers synthesized various compounds and assessed their MIC values. Compound 32 , for example, showed exceptional activity against drug-resistant strains, demonstrating the potential for developing new anti-TB therapies based on pyrrole scaffolds .

Case Study 2: Hormonal Activity

A series of experiments conducted on T47D breast cancer cells assessed the hormonal activity of pyrrole derivatives. Compounds were tested for their ability to inhibit PR-mediated transcriptional activation. Results indicated that several derivatives not only inhibited PR activity but also showed selectivity over other steroid hormone receptors, suggesting a targeted approach for hormonal therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesNotes
AntimicrobialPyrrole Derivative 32MIC < 0.016 μg/mLEffective against drug-resistant TB
HormonalVarious PyrrolesLow nanomolar potencySelective PR antagonists
Anti-CancerPyrrole DerivativesIC50 varied by compoundInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1H-Pyrrole-2-carbonitrile,4-ethenyl-1-methyl-(9CI)?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous pyrrole derivatives (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) are prepared by reacting pyrrole precursors with acyl chlorides under anhydrous conditions, as described in ethyl 3-methyl-1H-pyrrole-2-carboxylate syntheses . Optimize reaction parameters (e.g., temperature, solvent polarity) to stabilize the nitrile and ethenyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • HR-ESI-MS : Confirm molecular weight (e.g., observed in analogous pyrrole derivatives with mass accuracy < 2 ppm ).
  • FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and ethenyl (C=C stretch ~1600 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the pyrrole ring and ethenyl substituents. For example, 1-methyl groups in pyrroles typically appear as singlets at δ 3.2–3.5 ppm in ¹H NMR .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic findings be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility of the ethenyl group) observed in solution (NMR) vs. static solid-state (X-ray) structures. To reconcile:

  • Perform variable-temperature NMR to detect conformational averaging.
  • Compare X-ray crystallography data (e.g., using SHELXL for refinement) with DFT-optimized geometries. The Cambridge Structural Database (CSD) provides reference metrics for bond lengths/angles in similar pyrrole derivatives .
  • Validate via Overhauser effect spectroscopy (NOESY) to probe spatial proximity of substituents in solution.

Q. What computational approaches predict the reactivity of the ethenyl group in electrophilic substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using DFT (e.g., B3LYP/6-311+G(d,p)) to identify reactive sites. The ethenyl group’s electron-withdrawing effect may direct electrophiles to specific pyrrole ring positions.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions like halogenation or sulfonation .
  • Benchmark against experimental kinetic data (e.g., Hammett plots) to validate computational models.

Q. How can reaction conditions be optimized to prevent decomposition of the nitrile group during functionalization?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to avoid hydrolysis.
  • Temperature Control : Maintain reactions below 60°C to prevent nitrile degradation (observed in thermally sensitive analogs ).
  • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency and reduce side reactions. Monitor progress via TLC or in-situ IR spectroscopy.

Data Contradiction and Refinement Challenges

Q. When crystallographic data shows disorder in the ethenyl group, how should refinement proceed?

  • Methodological Answer :

  • Use the SHELXL suite to model disorder with PART instructions, assigning occupancy factors to alternate conformers.
  • Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry for the ethenyl moiety.
  • Validate against Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Q. Why might IR and Raman spectra show conflicting intensities for the nitrile stretch?

  • Methodological Answer : Differences arise from selection rules—Raman activity depends on polarizability changes, while IR relies on dipole changes. For nitriles:

  • Symmetry Effects : If the nitrile group lies on a symmetry plane, Raman intensity may dominate.
  • Environmental Factors : Hydrogen bonding (observed in crystal structures ) can redshift IR bands but leave Raman modes unaffected. Perform solvent-dependent studies to isolate effects.

Experimental Design for Novel Applications

Q. How to design a study investigating this compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with transition metal salts (e.g., Cu(II), Pd(II)) in ethanol/water under inert atmosphere. Monitor ligand exchange via UV-Vis (d-d transitions) or EPR for paramagnetic species.
  • Single-Crystal X-Ray Diffraction : Use WinGX/ORTEP to determine metal-ligand bond lengths and coordination geometry. Compare with CSD entries for analogous pyrrole-metal complexes .

Q. What strategies stabilize this compound against photodegradation in optoelectronic applications?

  • Methodological Answer :

  • Additive Screening : Introduce radical scavengers (e.g., TEMPO) or UV absorbers (e.g., benzotriazoles).
  • Encapsulation : Embed in polymer matrices (e.g., PMMA) to limit oxygen/moisture exposure.
  • Accelerated Aging Tests : Use xenon-arc lamps to simulate sunlight exposure, monitoring degradation via HPLC-MS .

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